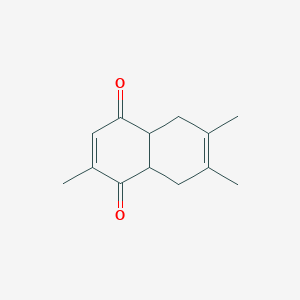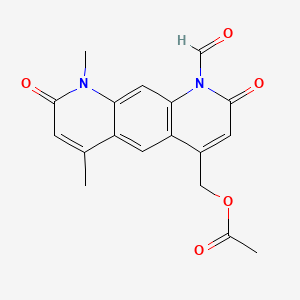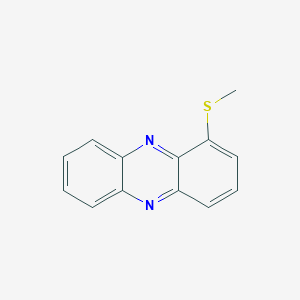![molecular formula C17H28N2O2 B14740994 4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol CAS No. 5427-65-6](/img/structure/B14740994.png)
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other industrial applications . The compound’s molecular formula is C17H29NO, and it has a molecular weight of 263.42 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 90-95°C and a pressure of 30 mmHg .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and various substituted phenols from substitution reactions .
Aplicaciones Científicas De Investigación
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol has several scientific research applications:
Chemistry: Used as an antioxidant in various chemical reactions to prevent oxidation of sensitive compounds.
Biology: Studied for its potential effects on biological systems, including its antioxidant properties.
Medicine: Investigated for potential therapeutic applications due to its antioxidant activity.
Industry: Used to stabilize lubricant oils and other industrial products.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant properties. It stabilizes free radicals by donating hydrogen atoms, thereby preventing oxidative damage to other molecules . The molecular targets include reactive oxygen species and other free radicals .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol
- 2,6-Di-tert-butyl-α-(dimethylamino)-p-cresol
- 4-[(Dimethylamino)methyl]-2,6-bis(1,1-dimethylethyl)phenol
Uniqueness
4-Tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol is unique due to its combination of a hindered phenolic group and a morpholine ring, which enhances its antioxidant properties and stability compared to similar compounds .
Propiedades
Número CAS |
5427-65-6 |
|---|---|
Fórmula molecular |
C17H28N2O2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
4-tert-butyl-2-[(dimethylamino)methyl]-6-morpholin-4-ylphenol |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)14-10-13(12-18(4)5)16(20)15(11-14)19-6-8-21-9-7-19/h10-11,20H,6-9,12H2,1-5H3 |
Clave InChI |
WDWZMTLYIOLOEH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)N2CCOCC2)O)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


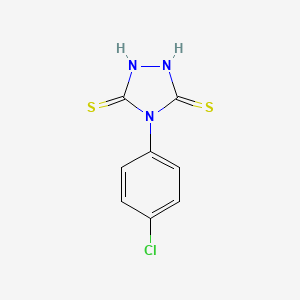
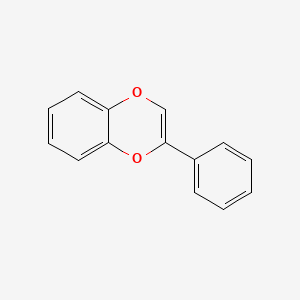
![Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate](/img/structure/B14740917.png)

![1-[2-(2-Nitrophenyl)ethyl]piperidine](/img/structure/B14740932.png)
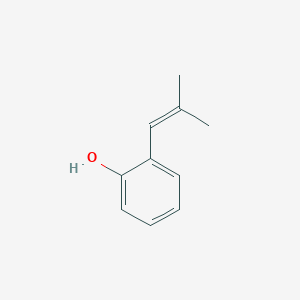
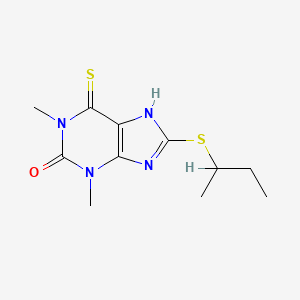

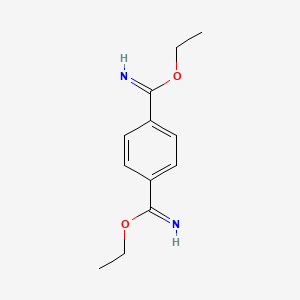
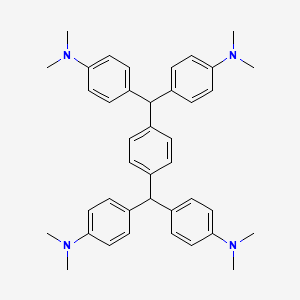
![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
